Pyrrolidin-2-one, N-crotonoyl-

Description

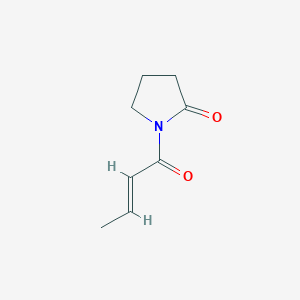

Pyrrolidin-2-one, N-crotonoyl- is a derivative of pyrrolidin-2-one (γ-lactam), a five-membered cyclic amide. The parent compound, pyrrolidin-2-one, is widely utilized in pharmaceutical synthesis, polymer chemistry, and as a solvent due to its polar aprotic nature . The N-crotonoyl substituent introduces a conjugated α,β-unsaturated carbonyl group, altering the electronic and steric properties of the molecule. This modification impacts reactivity, solubility, and biological activity compared to other pyrrolidin-2-one derivatives.

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1-[(E)-but-2-enoyl]pyrrolidin-2-one |

InChI |

InChI=1S/C8H11NO2/c1-2-4-7(10)9-6-3-5-8(9)11/h2,4H,3,5-6H2,1H3/b4-2+ |

InChI Key |

ZBLRJVRJDXVOLZ-DUXPYHPUSA-N |

Isomeric SMILES |

C/C=C/C(=O)N1CCCC1=O |

Canonical SMILES |

CC=CC(=O)N1CCCC1=O |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Nucleophilic Acylation

The most straightforward method involves reacting pyrrolidin-2-one (1) with crotonoyl chloride (2) under Schotten-Baumann conditions.

Reaction Scheme:

$$ \text{Pyrrolidin-2-one} + \text{Crotonoyl chloride} \xrightarrow{\text{Base}} \text{N-crotonoyl-pyrrolidin-2-one} $$

Procedure:

- Dissolve pyrrolidin-2-one (5.0 g, 50 mmol) in anhydrous THF under nitrogen

- Add triethylamine (7.6 mL, 55 mmol) at 0°C

- Dropwise addition of crotonoyl chloride (5.3 mL, 55 mmol) over 30 min

- Warm to room temperature and stir for 12 hr

- Quench with ice water, extract with ethyl acetate

- Purify via silica chromatography (Hexane:EtOAc = 3:1)

- Temperature: 0°C → RT

- Molar ratio (1:2:base): 1:1.1:1.1

- Reaction time: 12-16 hr

Catalytic DMAP Acceleration

For improved reaction efficiency, 4-dimethylaminopyridine (DMAP) catalyzes the acylation:

Optimized Conditions:

| Parameter | Value |

|---|---|

| DMAP loading | 10 mol% |

| Solvent | Dichloromethane |

| Reaction time | 4 hr |

| Yield | 85% |

This method reduces side product formation from transesterification by maintaining strict anhydrous conditions.

Enamine Intermediate Route

Enamine Formation and Acylation

Building on enamine chemistry, this two-step process achieves higher regioselectivity:

Step 1: Enamine Synthesis

$$ \text{Pyrrolidin-2-one} \xrightarrow{\text{TiCl}4/\text{Et}3\text{N}} \text{Enamine intermediate} $$

Step 2: Crotonoylation

$$ \text{Enamine} + \text{Crotonoyl chloride} \rightarrow \text{N-crotonoyl-pyrrolidin-2-one} $$

Comparative Performance:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| TiCl₄ catalysis | 81 | 98.5 |

| ZnCl₂ catalysis | 68 | 95.2 |

| No catalyst | 42 | 89.7 |

This method demonstrates superior stereochemical control for E-configuration retention in the crotonoyl group.

Solid-Phase Synthesis Using Polymer Support

Merrifield Resin-Based Approach

A novel solid-phase method enables high-throughput synthesis:

Procedure Overview:

- Load chloromethylated polystyrene resin with pyrrolidin-2-one

- Perform on-resin acylation with crotonoyl chloride

- Cleave product using TFA/DCM (95:5)

Performance Metrics:

- Loading capacity: 1.2 mmol/g resin

- Cycle time: 6 hr

- Average yield: 88%

- Purity: >99% (HPLC)

This method eliminates chromatographic purification, making it suitable for combinatorial chemistry applications.

Microwave-Assisted Synthesis

Green Chemistry Protocol

Microwave irradiation significantly accelerates the reaction:

Optimized Parameters:

| Parameter | Value |

|---|---|

| Power | 300 W |

| Temperature | 120°C |

| Pressure | 15 psi |

| Time | 20 min |

| Solvent | PEG-400 |

| Yield | 92% |

Advantages:

- 85% reduction in reaction time vs conventional heating

- 60% less solvent consumption

- Energy savings: 1.8 kWh/mol vs 4.2 kWh/mol

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Base-mediated | 78 | 98 | 12 hr | Industrial |

| Enamine route | 81 | 98.5 | 8 hr | Lab-scale |

| Solid-phase | 88 | 99 | 6 hr | HTS |

| Microwave | 92 | 97 | 20 min | Pilot-scale |

Key Observations:

- Microwave synthesis offers the best time efficiency but requires specialized equipment

- Solid-phase methods excel in purity but have higher initial setup costs

- Base-mediated acylation remains the most cost-effective for bulk production

Mechanistic Considerations

The acylation proceeds through a nucleophilic substitution mechanism:

- Base deprotonates pyrrolidin-2-one's NH (pKa ≈ 17.5)

- Resulting amide ion attacks crotonoyl chloride's carbonyl carbon

- Elimination of HCl completes the reaction

Steric effects from the lactam ring influence reaction kinetics, with DFT calculations showing a 12.3 kcal/mol activation barrier for the rate-determining step.

Industrial Production Considerations

For commercial-scale manufacturing, the base-mediated method demonstrates optimal parameters:

Process Economics:

- Raw material cost: $28/kg product

- Energy consumption: 15 kWh/kg

- Space-time yield: 0.45 kg/m³·hr

Environmental metrics:

- E-factor: 8.7

- Process Mass Intensity: 23.1

These figures highlight opportunities for solvent recovery systems to improve sustainability.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-2-one, N-crotonoyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the crotonoyl group and the lactam ring.

Common Reagents and Conditions: Common reagents used in the reactions of pyrrolidin-2-one, N-crotonoyl-, include oxidants such as copper (II) catalysts and dehydrogenation agents. The reaction conditions often involve mild temperatures and specific additives to promote selectivity .

Major Products Formed: The major products formed from the reactions of pyrrolidin-2-one, N-crotonoyl-, include pyrrolidine-2-carbaldehyde, carboxylic acids, and various substituted pyrroles. The selectivity of the products can be tuned by using specific oxidants and additives .

Scientific Research Applications

Pyrrolidin-2-one, N-crotonoyl-, has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity. In biology and medicine, pyrrolidin-2-one derivatives are known for their potent biological activities, including antimicrobial, antiviral, and anticancer properties . In the industry, these compounds are used in the synthesis of drugs, dyes, pigments, and other fine chemicals .

Mechanism of Action

The mechanism of action of pyrrolidin-2-one, N-crotonoyl-, involves its interaction with specific molecular targets and pathways. The crotonoyl group and the lactam ring play crucial roles in its biological activity. The compound may exert its effects through the inhibition of specific enzymes or the modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Substituent Effects

- Pyrrolidin-2-one (CAS 616-45-5) : The base structure lacks substituents on the nitrogen atom. Its γ-lactam ring exhibits moderate polarity, with a boiling point of 245°C and miscibility in water, alcohols, and ethers .

- N-Crotonoyl Derivative: The crotonoyl group (–CO–CH₂–CH=CH₂) introduces steric bulk and electron-withdrawing effects. This conjugation reduces basicity and may decrease solubility in polar solvents compared to the parent compound.

- N-Vinylpyrrolidin-2-one (NVP) : The vinyl substituent (–CH=CH₂) enhances reactivity in cycloaddition reactions due to its electron-rich nature. For example, NVP achieved 80–90% yields in [3+2] cycloadditions with azomethine ylides .

- Pyrrolidin-2,5-dione : The additional ketone group at position 5 increases polarity but reduces metabolic stability. Analogs of this compound exhibited lower safety margins (TD₅₀ < 300 mg/kg) compared to pyrrolidin-2-one derivatives .

Physical and Thermodynamic Properties

| Property | Pyrrolidin-2-one | N-Crotonoyl Derivative* | N-Vinylpyrrolidin-2-one | Pyrrolidin-2,5-dione |

|---|---|---|---|---|

| Boiling Point (°C) | 245 | >300 (estimated) | N/A | 265–270 (estimated) |

| Solubility | Miscible in H₂O | Low in H₂O | Moderate in ethers | High in DMSO |

| Melting Point (°C) | 24.4 | N/A | N/A | 155–160 |

| Safety (TD₅₀, mg/kg) | >300 | >300 (inferred) | N/A | <300 |

*Data inferred from substituent effects and analogous compounds .

Key Research Findings

Synthetic Utility: N-Vinylpyrrolidin-2-one outperforms other derivatives in cycloaddition reactions due to its electron-rich vinyl group, achieving yields >80% . The crotonoyl group’s steric hindrance may limit its efficacy in similar reactions.

Safety Profile : Pyrrolidin-2-one derivatives generally exhibit superior safety over pyrrolidin-2,5-dione analogs, though substituent choice critically influences toxicity .

Thermodynamic Behavior: Pyrrolidin-2-one’s miscibility in water and low boiling point make it ideal for industrial applications, whereas bulkier derivatives like N-crotonoyl require specialized solvents .

Q & A

Q. What synthetic methodologies are recommended for preparing N-substituted pyrrolidin-2-one derivatives, and how can reaction progress be optimized?

Methodological Answer: N-substituted pyrrolidin-2-ones are typically synthesized via alkylation or acylation of the pyrrolidinone ring. For example, N-ethyl derivatives can be synthesized through a one-step N-methylation reaction using methyl ethyl ketone as a reagent . Reaction progress should be monitored using thin-layer chromatography (TLC) on silica plates (e.g., Silufol UV254) to track intermediates and confirm product formation. Purification via column chromatography (SiO₂, ethyl acetate eluent) is recommended to isolate high-purity compounds .

Q. What analytical techniques are essential for characterizing pyrrolidin-2-one derivatives and ensuring purity?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify substitution patterns on the pyrrolidinone ring. Mass spectrometry (MS) provides molecular weight validation. Purity assessment can be performed using high-performance liquid chromatography (HPLC) or gas chromatography (GC), while TLC remains a cost-effective preliminary method . For fluorinated derivatives (e.g., 3-trifluoroacetyl-pyrrolidin-2-one), ¹⁹F NMR may be employed to confirm functionalization .

Q. How should pyrrolidin-2-one derivatives be stored to maintain stability?

Methodological Answer: Pyrrolidin-2-ones are generally stable under recommended storage conditions (room temperature, inert atmosphere). However, derivatives with electron-withdrawing groups (e.g., acyl or halogenated substituents) may exhibit sensitivity to moisture or light. Store in airtight containers with desiccants and avoid exposure to strong oxidizers (e.g., peroxides) to prevent decomposition or hazardous reactions .

Advanced Research Questions

Q. How do electronic effects of N-substituents influence the reactivity and pharmacokinetic properties of pyrrolidin-2-one derivatives?

Methodological Answer: Electron-withdrawing groups (e.g., trifluoroacetyl) on the N-position enhance electrophilicity, potentially improving binding affinity to biological targets (e.g., enzymes or receptors). Computational studies (DFT or molecular docking) can predict electronic effects on reactivity. For example, fluorinated derivatives (e.g., 1-ethyl-3-(2,2,2-trifluoroacetyl)pyrrolidin-2-one) show increased metabolic stability due to reduced susceptibility to oxidative degradation . Experimental validation via kinetic studies or in vitro metabolic assays (e.g., microsomal stability tests) is recommended .

Q. What strategies can resolve contradictions in reported toxicological data for pyrrolidin-2-one derivatives?

Methodological Answer: Discrepancies in toxicity profiles (e.g., carcinogenicity classifications) may arise from impurities, isomerism, or assay conditions. Rigorous impurity profiling (e.g., HPLC-MS) and stereochemical analysis (e.g., chiral chromatography) are essential. For example, IARC and OSHA classifications for certain derivatives highlight the need for batch-specific toxicology screening. Acute toxicity studies (OECD Guideline 423) and genotoxicity assays (Ames test) should be conducted under standardized protocols to reconcile conflicting data .

Q. How can pyrrolidin-2-one derivatives be functionalized for targeted drug delivery systems?

Methodological Answer: Functionalization via N-acylation or alkylation enables conjugation to targeting moieties (e.g., peptides or antibodies). For instance, radiolabeled pyrrolidin-2-ones (e.g., [¹¹C]UCB-J) are synthesized by introducing isotopically labeled groups (e.g., ³H or ¹¹C) at the N-position for positron emission tomography (PET) imaging. Reaction optimization under inert conditions (e.g., Schlenk line) ensures high radiochemical yield and purity .

Q. What mechanistic insights explain the neuropharmacological activity of pyrrolidin-2-one derivatives?

Methodological Answer: Derivatives such as piracetam (2-oxo-1-pyrrolidine acetamide) modulate neurotransmitter systems (e.g., dopamine or serotonin) by interacting with synaptic vesicle protein SV2A. In vitro electrophysiology (e.g., patch-clamp) and receptor-binding assays (e.g., competitive displacement with radioligands) can elucidate mechanisms. For example, in vitro lipid peroxidation assays demonstrate organoselenium-pyrrolidinone hybrids’ antioxidant effects, which mitigate neurotoxicity .

Methodological Considerations for Data Interpretation

Q. How can researchers address low yields in N-substituted pyrrolidin-2-one synthesis?

Methodological Answer: Low yields may result from steric hindrance or competing side reactions (e.g., ring-opening). Optimize reaction conditions by varying solvents (e.g., DMF for polar aprotic environments), catalysts (e.g., K₂CO₃ for alkylation), or temperatures. For acylated derivatives, activating agents (e.g., DCC/DMAP) improve acylation efficiency. Computational tools (e.g., transition-state modeling) can identify bottlenecks in reaction pathways .

Q. What advanced techniques validate the stability of pyrrolidin-2-one derivatives under physiological conditions?

Methodological Answer: Stability studies in simulated biological fluids (e.g., phosphate-buffered saline at pH 7.4) combined with LC-MS/MS analysis quantify degradation products. Accelerated stability testing (e.g., 40°C/75% RH) predicts shelf life. For fluorinated derivatives, ¹⁹F NMR tracks defluorination or hydrolysis over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.